molecular formula C22H25N3O7S3 B1598307 8-Hydroxy-N,N,N',N',N'',N''-hexamethylpyrene-1,3,6-trisulfonamide CAS No. 127044-59-1

8-Hydroxy-N,N,N',N',N'',N''-hexamethylpyrene-1,3,6-trisulfonamide

Cat. No. B1598307
M. Wt: 539.7 g/mol
InChI Key: IMRMTOQIIAICNM-UHFFFAOYSA-N
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Description

8-Hydroxy-N,N,N’,N’,N’‘,N’'-hexamethylpyrene-1,3,6-trisulfonamide is a fluorescent pH indicator for the weakly acidic pH range and enzyme substrate reference standard . It has a molecular weight of 539.64 and a molecular formula of C22H25N3O7S3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C22H25N3O7S3 . It’s an analog of 8-hydroxypyrene-1,3,6-tris(dimethylsulfonamide) .


Chemical Reactions Analysis

This compound is used as a photoacid to investigate the steps involved in excited-state deprotonation in polar solvents using pump-probe spectroscopy and time correlated single photon counting fluorescence spectroscopy .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 276 °C . It’s soluble in DMF, DMSO, and alcohols . It exhibits fluorescence with an excitation wavelength of 490 nm and an emission wavelength of 545 nm in 0.1 M Tris pH 9.0 .

Scientific Research Applications

Application in Fluorescence Studies

The compound is suitable for fluorescence studies . It has a fluorescence λex of 490 nm and λem of 545 nm in 0.1 M Tris pH 9.0 . This makes it useful in various applications where fluorescence detection is required.

Application as a pH Indicator

This compound is suitable as a pH indicator . It is a fluorescent pH indicator for the weakly acidic pH range . This makes it useful in various applications where pH detection is required, especially in weakly acidic environments.

For each of these applications, the compound is typically dissolved in a suitable solvent such as DMF, DMSO, or alcohols . The specific experimental procedures and parameters would depend on the exact nature of the study being conducted.

3. Application in Liposomal Membrane Transport Assay This compound has been used in the liposomal membrane transport assay, which uses 8-hydroxypyrene-1,3,6-trisulfonic acid to monitor the internal pH of the vesicles . The assay is a widely used technique for analyzing the activity of anionophore-facilitated transport across a phospholipid membrane .

Application in Excited-State Proton Transfer

The compound has been used to investigate the steps involved in excited-state deprotonation in polar solvents using pump-probe spectroscopy and time correlated single photon counting fluorescence spectroscopy .

5. Application in the Preparation of Fluorescent Plastic Indicator Film 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS), a derivative of this compound, can be used to prepare extruded fluorescent plastic indicator film for the detection of gaseous and dissolved CO2 .

6. Application in the Preparation of Highly Fluorescent Waterborne Polyurethane (WPU) Matrix HPTS can also be used to prepare a highly fluorescent waterborne polyurethane (WPU) matrix, which is used as a pH sensing indicator .

properties

IUPAC Name

8-hydroxy-1-N,1-N,3-N,3-N,6-N,6-N-hexamethylpyrene-1,3,6-trisulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S3/c1-23(2)33(27,28)18-11-17(26)13-7-8-15-19(34(29,30)24(3)4)12-20(35(31,32)25(5)6)16-10-9-14(18)21(13)22(15)16/h7-12,26H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRMTOQIIAICNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)O)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405127
Record name 8-Hydroxypyrene-1,3,6-tris(dimethylsulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-N,N,N',N',N'',N''-hexamethylpyrene-1,3,6-trisulfonamide

CAS RN

127044-59-1
Record name 8-Hydroxypyrene-1,3,6-tris(dimethylsulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxy-N,N,N',N',N'',N''-hexamethylpyrene-1,3,6-trisulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
DB Spry, MD Fayer - The Journal of chemical physics, 2008 - pubs.aip.org
A series of pyrene photoacids is used to investigate excited-state proton transfer with time-dependent pump-probe spectroscopy. The deprotonation dynamics of a cationic photoacid, 8-…
Number of citations: 133 pubs.aip.org
DB Spry, MD Fayer - The Journal of Physical Chemistry B, 2009 - ACS Publications
Proton transfer in protonated Nafion fuel cell membranes is studied using several pyrene derivative photoacids. Proton transfer in the center of the Nafion nanoscopic water channels is …
Number of citations: 114 pubs.acs.org
DB Spry, MD Fayer - The Journal of chemical physics, 2007 - pubs.aip.org
The photoacid 8-hydroxy-N, N, N′, N′, N′, N′-hexamethylpyrene-1, 3, 6-trisulfonamide (HPTA) and related compounds are used to investigate the steps involved in excited-state …
Number of citations: 35 pubs.aip.org
N Sülzner, C Hättig - Physical Chemistry Chemical Physics, 2023 - pubs.rsc.org
This work employs the correlated wavefunction-based methods ADC(2) and CC2 in combination with the implicit solvent model COSMO to calculate the UV/Vis absorption and …
Number of citations: 4 pubs.rsc.org
C Spies - 2014 - publikationen.sulb.uni-saarland.de
The process of excited-state proton transfer (ESPT) is frequently found in aromatic alcohols. Upon electronic excitation, the acidity of these molecules increases by 5-10 orders of …
EA Gould - 2012 - search.proquest.com
The present research began with the study of excited-state proton transfer (ESPT) in chiral environments; experiments were conducted that examined the ESPT to/from chiral proton …
Number of citations: 2 search.proquest.com
M Premont-Schwarz - 2013 - edoc.hu-berlin.de
Photoacids are aromatic alcohols, characterized by a dramatic increase in acidity upon electronic excitation. A coherent view of the processes giving rise to this increase in acidity has …
Number of citations: 4 edoc.hu-berlin.de
M Fushitani - Annual Reports Section" C"(Physical Chemistry), 2008 - pubs.rsc.org
This review outlines advances that have been made in recent years (2005–2007) in the study of ultrafast dynamics occurring in physical, chemical and biological research fields by …
Number of citations: 58 pubs.rsc.org

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